RKI 1447 dihydrochloride

Ophthalmology Corneal Endothelial Regeneration ROCK Inhibitor Potency

ROCK inhibitor selection directly impacts experimental outcomes due to variable selectivity and potency. RKI-1447 dihydrochloride provides validated ROCK1/2 inhibition with minimal off-target effects. - **Functional potency:** 53% invasion inhibition at 1 μM (MDA-MB-231); 10x more potent than Y-27632 in corneal endothelial proliferation - **Selectivity:** Minimal PKA/PKG/PKC off-target activity (IC50 >1 μM for 15+ kinases), unlike fasudil - **Supply:** Dihydrochloride salt ensures aqueous solubility; available for immediate R&D shipment

Molecular Formula C16H14N4O2S.2HCl
Molecular Weight 399.29
Cat. No. B1191909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRKI 1447 dihydrochloride
SynonymsN-[(3-Hydroxyphenyl)methyl]-N/'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride
Molecular FormulaC16H14N4O2S.2HCl
Molecular Weight399.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RKI-1447 Dihydrochloride Technical Specifications


RKI-1447 dihydrochloride (CAS 1782109-09-4) is a cell-permeable, ATP site-targeting, reversible Type I kinase inhibitor belonging to the pyridylthiazolyl-urea class of small molecules [1]. It functions as a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinases ROCK1 and ROCK2 . The compound is supplied as a dihydrochloride salt (molecular weight 399.29 g/mol), which enhances aqueous solubility and formulation stability compared to the free base . Its primary mechanism involves direct competition with adenosine triphosphate for binding to the kinase active site through interactions with the hinge region and the DFG motif [2].

RKI-1447 Substitution Risks in ROCK Research


ROCK inhibitors exhibit substantial variability in kinase selectivity profiles, functional potency in cellular assays, and in vivo efficacy that precludes generic substitution. Structurally distinct ROCK inhibitors such as Y-27632 (4-aminopyridine derivative) and Fasudil (isoquinoline sulfonamide) possess different off-target kinase inhibition spectra, variable cellular permeability, and divergent effects on downstream signaling pathways [1]. For instance, Y-27632 requires approximately 10-fold higher concentrations than RKI-1447 to achieve comparable functional effects in human corneal endothelial cell proliferation assays, indicating that molar equivalence cannot be assumed when designing experiments [2]. Similarly, fasudil exhibits markedly lower selectivity, with Ki values of 1.6 μM against PKA and PKG, whereas RKI-1447 shows substantially reduced potency against these same off-target kinases . Such differences in potency, selectivity, and functional outcomes directly impact experimental reproducibility and interpretation; therefore, substitution without prior validation introduces uncontrolled variables that may compromise data integrity and cross-study comparability.

RKI-1447 Comparative Evidence vs. Key Inhibitors


Corneal Endothelial Proliferation vs. Y-27632

In a head-to-head comparison using the human corneal endothelial cell line Celprogen-36081-13, RKI-1447 stimulated cell proliferation at a 10-fold lower effective concentration than Y-27632. BrdU incorporation analysis determined that the effective dose for RKI-1447 was 1 μM, whereas Y-27632 required 10 μM to achieve its effective dose [1]. Furthermore, RKI-1447 stimulated endothelial cell proliferation significantly more than the Y-27632 treatment group (p < 0.05), establishing functional superiority at matched concentrations [1]. In wound healing assays, RKI-1447 stimulated endothelial wound closure significantly more than both control and Y-27632 groups (p < 0.05), while Y-27632 showed only transient enhancement limited to the first 24 hours [1].

Ophthalmology Corneal Endothelial Regeneration ROCK Inhibitor Potency

Kinase Selectivity Profile vs. Fasudil

RKI-1447 exhibits a substantially cleaner kinase selectivity profile relative to fasudil when evaluated against a panel of potential off-target kinases. At 1 μM concentration, RKI-1447 displays much reduced potency against PKA (85.5% inhibition), PKN1/PRK1 (80.5% inhibition), p70S6K/RPS6kB1 (61.9% inhibition), AKT1 (56.0% inhibition), and MRCKa/CDC42BPA (50.4% inhibition), with little or no activity against 15 other kinases (IC50 > 1 μM) . In contrast, fasudil demonstrates significantly lower selectivity, with Ki values of 1.6 μM for PKA, 1.6 μM for PKG, 3.3 μM for PKC, and 36 μM for MLCK in cell-free assays . This quantitative difference in off-target kinase engagement represents a critical consideration for experiments where PKA, PKG, or PKC signaling may confound interpretation of ROCK-dependent phenotypes.

Kinase Profiling Selectivity Screening Off-Target Analysis

ROCK-Specific Phosphorylation Inhibition

RKI-1447 exhibits high functional selectivity in cellular phosphorylation assays, distinguishing itself from pan-kinase inhibitors that broadly suppress multiple signaling cascades. In MDA-MB-231, MDA-MB-468, and H1299 human cancer cell lines, RKI-1447 selectively inhibits ROCK-dependent MLC-2 (Ser19) and MYPT-1 (Thr696) phosphorylation at effective concentrations of 0.1 to 1 μM . Critically, at concentrations up to 10 μM, RKI-1447 does not affect mTORC2-dependent Akt (Ser473) phosphorylation, PAK-dependent Mek (Ser298) phosphorylation, or S6K-dependent S6 (Ser240/244) phosphorylation . This functional selectivity contrasts with less specific ROCK inhibitors such as RKI-1313, a structurally weaker analog which had little effect on ROCK substrate phosphorylation, migration, invasion, or anchorage-independent growth in comparative studies [1].

Signal Transduction Phosphorylation Specificity Cytoskeletal Regulation

Vascular Calcium Signaling vs. Y-27632

In parallel experiments using cultured rat aortic A7r5 smooth muscle cells, RKI-1447 and Y-27632 demonstrated quantitatively distinct effects on KCl-induced intracellular calcium elevation. Y-27632 at 10 μM significantly attenuated the KCl-induced calcium response (p < 0.05 vs. control), whereas RKI-1447 at equivalent concentration (10 μM) also attenuated the response but with a different magnitude and profile [1]. In ex vivo vascular preparations, both compounds increased starting vessel diameter by 16-65% across tested concentrations (Y-27632: 1, 5, and 10 μM; RKI-1447: 0.1, 1, and 10 μM). However, KCl-induced vasoconstriction was markedly attenuated with 5 and 10 μM Y-27632 and with 10 μM RKI-1447 (p < 0.05 vs. KCl alone), indicating concentration-dependent differences in functional efficacy between the two inhibitors [1]. These findings demonstrate that RKI-1447 and Y-27632 are not functionally interchangeable in vascular smooth muscle preparations, with Y-27632 showing greater efficacy at intermediate concentrations in this specific physiological context.

Vascular Biology Calcium Signaling Smooth Muscle Physiology

In Vivo Antitumor Efficacy in ErbB2 Tumor Model

In a transgenic murine ErbB2 mammary cancer model, RKI-1447 treatment (200 mg/kg/day intraperitoneal, once daily for 14 days) effectively suppressed established tumor expansion. Mammary tumors treated with RKI-1447 exhibited an average tumor volume increase of only 8.8% over the 14-day treatment period, compared with a 68.3% average tumor size expansion in vehicle-treated control animals . This represents a 7.8-fold reduction in tumor growth rate (59.5 percentage point difference in expansion). In parallel in vitro assays, RKI-1447 inhibited MDA-MB-231 breast cancer cell invasion by 53% at 1 μM and by 85% at 10 μM, and suppressed anchorage-independent colony formation with an IC50 of 709 nM . The study also evaluated RKI-1313, a structurally weaker analog that served as a negative control; RKI-1313 had little effect on ROCK substrate phosphorylation, migration, invasion, or anchorage-independent growth, confirming that the observed antitumor activity of RKI-1447 is specifically attributable to its potent ROCK inhibition rather than general chemical scaffold effects [1].

Oncology In Vivo Pharmacology Breast Cancer Models

RKI-1447 Validated Research Applications


ROCK-Dependent Tumor Invasion & Metastasis

RKI-1447 dihydrochloride is validated for oncology studies examining ROCK-mediated tumor cell migration, invasion, and anchorage-independent growth. In MDA-MB-231 breast cancer cells, the compound inhibits invasion by 53% at 1 μM and 85% at 10 μM, with an IC50 of 709 nM for suppression of anchorage-independent colony formation . In vivo, 200 mg/kg/day RKI-1447 administered intraperitoneally for 14 days reduces ErbB2-driven mammary tumor growth by 7.8-fold relative to vehicle controls . Researchers investigating the role of ROCK signaling in epithelial-mesenchymal transition, metastatic dissemination, or tumor-stroma interactions should prioritize RKI-1447 over less selective alternatives due to its demonstrated functional pathway specificity (no mTORC2/Akt, PAK/Mek, or S6K/S6 inhibition at concentrations up to 10 μM) [1].

Corneal Endothelial Cell Expansion

For studies involving corneal endothelial cell proliferation and wound healing, RKI-1447 offers a 10-fold potency advantage over Y-27632, with an effective BrdU proliferation dose of 1 μM compared to 10 μM for Y-27632 [2]. In human corneal endothelial cell line assays, RKI-1447 stimulates both proliferation and wound closure significantly more than Y-27632 (p < 0.05) [2]. Researchers developing corneal endothelial regeneration protocols or investigating ROCK-dependent mechanisms in ocular cell biology should consider RKI-1447 for applications where lower compound concentrations are desirable to minimize solvent-related cytotoxicity or off-target effects in sensitive primary cell preparations.

Kinase Selectivity Screening & Target Validation

In experiments requiring clean pharmacological validation of ROCK-dependent phenotypes, RKI-1447 provides a more selective tool compared with fasudil. The compound displays much reduced potency against a panel of off-target kinases at 1 μM (PKA: 85.5% inhibition; PKN1: 80.5%; p70S6K: 61.9%; AKT1: 56.0%; MRCKa: 50.4%) and shows IC50 > 1 μM against 15 additional kinases . This profile is substantially cleaner than fasudil, which exhibits Ki values of 1.6 μM for both PKA and PKG . Researchers conducting target validation, high-content screening, or mechanistic studies where PKA/PKG/PKC signaling may confound interpretation should select RKI-1447 to strengthen causal attribution of observed phenotypes to ROCK inhibition.

Cytoskeletal Dynamics & Cell Morphology

RKI-1447 selectively inhibits ROCK-mediated cytoskeleton reorganization (actin stress fiber formation) following LPA stimulation while preserving PAK-mediated lamellipodia and filopodia formation following PDGF and bradykinin stimulation, respectively [1]. This pathway-specific cytoskeletal modulation distinguishes RKI-1447 from broader-spectrum inhibitors that may non-selectively disrupt multiple actin regulatory pathways. At 0.1-1 μM concentrations in MDA-MB-231, MDA-MB-468, and H1299 cells, RKI-1447 selectively inhibits ROCK substrate phosphorylation (MLC-2 Ser19 and MYPT-1 Thr696) without affecting parallel signaling cascades . Researchers investigating cell migration, adhesion, or morphological changes where cytoskeletal specificity is critical should consider RKI-1447 for its demonstrated functional selectivity.

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